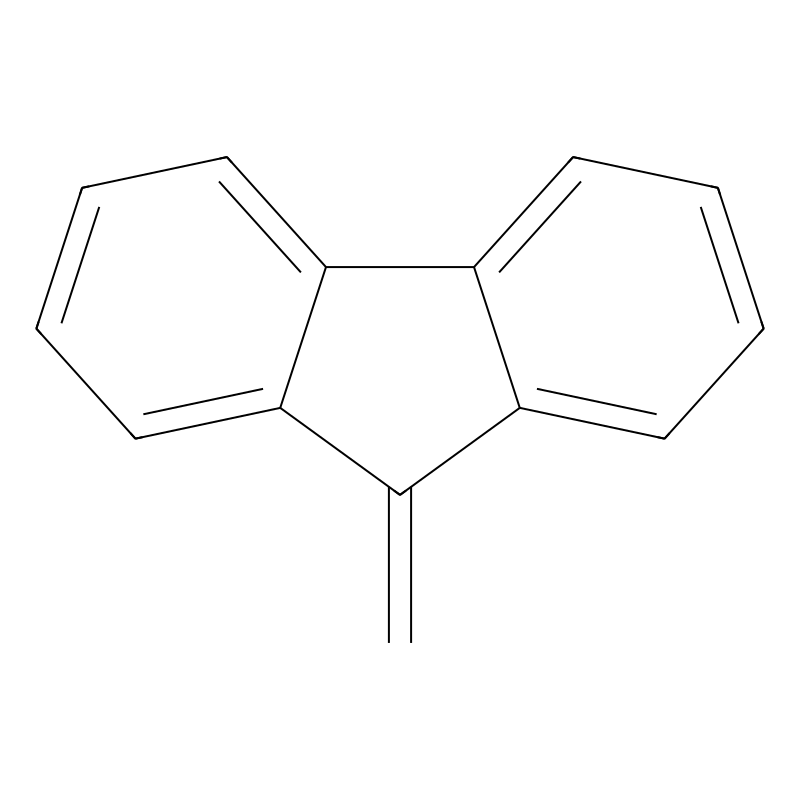

9-methylidenefluorene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Monomer for Fluorescent Polymers:

9-Methylene-9H-fluorene, also known as dibenzofulvene (DBF), is a valuable monomer used in the synthesis of fluorescent polymers. These polymers have π-conjugated structures, which allow them to absorb and emit light efficiently. [] This property makes them applicable in various research fields, including:

- Organic light-emitting diodes (OLEDs): DBF-based polymers are being investigated for their potential application in OLEDs due to their efficient light emission and tunable properties. []

- Solar cells: Researchers are exploring DBF-containing polymers for their ability to harvest light and convert it into electricity in solar cells. []

- Sensors: DBF-based polymers are being developed for use in sensors due to their ability to respond to specific stimuli by changing their fluorescence properties. []

Other Research Applications:

Beyond its role as a monomer, 9-Methylene-9H-fluorene finds applications in other areas of scientific research:

9-Methylidenefluorene, also known as dibenzofulvene, is a polycyclic aromatic hydrocarbon characterized by its chemical formula and a unique structure that includes a methylene bridge connecting two fluorene units. This compound is notable for its fluorescent properties and serves as an important intermediate in organic synthesis, particularly in the context of Fmoc (9-fluorenylmethoxycarbonyl) group deprotection reactions. The compound appears as a solid with an off-white to pale beige color and has a melting point ranging from 46 to 48 °C and a boiling point of approximately 305.9 °C .

As a PAH, DBF might exhibit some hazardous properties:

Research indicates that 9-methylidenefluorene may possess biological activities, particularly as a fluorescent probe for detecting hydroxyl groups in vitro. Its unique structure allows it to interact with biological molecules, suggesting potential applications in biochemical assays and drug development . Additionally, it has been shown to exhibit mutagenic properties in specific bacterial strains, indicating a need for caution regarding its biological effects .

The synthesis of 9-methylidenefluorene typically involves the following methods:

- From 9-Hydroxymethylfluorene: A common approach is treating 9-hydroxymethylfluorene with a strong base, which facilitates the formation of the methylene bridge.

- Polymerization: The compound can also be synthesized through polymerization processes that yield π-stacked polymers, enhancing its utility in material science .

9-Methylidenefluorene has several applications across various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic compounds.

- Fluorescent Probes: Its ability to emit fluorescence makes it useful for detecting hydroxyl groups in biological samples.

- Polymer Production: It plays a role in the production of polymers and dyes due to its chemical reactivity .

Several compounds share structural similarities with 9-methylidenefluorene, each exhibiting unique properties:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Fluorene | Parent compound | Lacks the methylene group; simpler structure |

| Fluorenone | Oxidized derivative of fluorene | Contains a carbonyl group; different reactivity |

| 9-Fluorenemethanol | Hydroxylated derivative | Features a hydroxyl group; used in different applications |

Uniqueness: The presence of the methylene group in 9-methylidenefluorene imparts distinct chemical reactivity and fluorescence properties compared to its analogs. This makes it particularly valuable in organic synthesis and material science applications .

Traditional Base-Mediated Elimination Approaches

Base-mediated β-elimination remains a cornerstone for synthesizing 9-methylidenefluorene. The reaction typically involves treating 9-fluorenylmethanol with strong bases such as potassium hydroxide (KOH) or methyltriphenylphosphonium bromide (Ph₃P=CH₂) under anhydrous conditions. For example, a suspension of methyltriphenylphosphonium bromide (31.22 g, 87.3 mmol) in ether, combined with n-butyllithium (8.73 mL, 87.3 mmol), yields 9-methylidenefluorene with near-quantitative efficiency.

Aqueous sodium hydroxide (NaOH) facilitates an E1cB mechanism, where deprotonation at the β-carbon generates a carbanion intermediate, followed by elimination of water to form the exocyclic double bond. Kinetic studies reveal an isotope effect ($$kE^H/kE^D = 7.2$$), confirming the carbanion’s role in the elimination pathway.

Table 1: Base-Mediated Elimination Conditions and Yields

| Substrate | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 9-Fluorenylmethanol | KOH (2 M) | H₂O/THF | 25°C | 92% | |

| 9-Fluorenylmethanol | Ph₃P=CH₂, n-BuLi | Ether | -30°C → RT | 100% | |

| 9-Fluorenylmethanol | Piperidine/DBU | DCM | 60°C | 85% |

Photo-Induced β-Elimination Techniques

Photo-induced β-elimination offers a base-free alternative for DBF synthesis. Irradiating 9-fluorenylmethanol with a Xe lamp (λ = 254 nm) in acetonitrile generates 9-methylidenefluorene via a radical pathway, achieving 78% conversion in 2 hours. This method avoids alkaline conditions, reducing side reactions such as aspartimide formation in peptide synthesis. Time-dependent density functional theory (TD-DFT) calculations suggest that photoexcitation promotes electron transfer from the hydroxyl group to the aromatic system, facilitating C–O bond cleavage.

Catalytic Dehydrogenation Strategies

Catalytic dehydrogenation of 9-methylfluorene represents an industrial-scale route to DBF. A self-reactivating Fe–Cr–K oxide catalyst (Fe₂O₃/Cr₂O₃/K₂O) enables continuous operation at 625°C, achieving 85% conversion with toluene as a solvent. The process involves vapor-phase dehydrogenation, where the catalyst’s redox activity regenerates active sites via steam co-feeding. Polymeric DBF precipitates upon cooling and is thermally depolymerized to the monomer at 150°C.

Table 2: Catalytic Dehydrogenation Parameters

| Catalyst Composition | Temperature | Diluent | Conversion | Selectivity |

|---|---|---|---|---|

| Fe₂O₃/Cr₂O₃/K₂O (70% Fe) | 625°C | Toluene | 85% | 92% |

| Zn–Mg–Cr–K oxide | 700°C | Steam | 78% | 88% |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions functionalize DBF for advanced materials. Suzuki–Miyaura coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in THF/H₂O (80°C, 12 h) introduces electron-donating substituents, enhancing optoelectronic properties. The reaction employs Pd(PPh₃)₄ (2 mol%) and K₂CO₃, yielding 70–90% of diaryl-DBF derivatives. These compounds exhibit tunable HOMO-LUMO gaps (3.1–3.4 eV), making them suitable for organic photovoltaics.

Free-Radical Vinyl Polymerization Pathways

Free-radical polymerization of 9-methylidenefluorene proceeds exclusively through vinyl addition mechanisms without isomerization of the growing radical or aromatic substitution by initiator fragments [17]. The polymerization exhibits remarkable conformation-specific behavior, producing polymers with π-stacked conformations where main-chain carbon-carbon bonds adopt nearly all-trans configurations and side-chain fluorene moieties stack systematically [17].

The radical polymerization mechanism demonstrates high stereoselectivity comparable to anionic polymerization systems, though radical polymerization products incorporate small amounts of irregular conformational defects within the predominantly π-stacked chain structure [17]. These conformational irregularities result in lower fluorescent intensity and enhanced solubility compared to perfectly ordered systems [17].

Kinetic studies reveal that conformation specificity depends significantly on initial monomer concentration and reaction temperature [17]. At elevated temperatures, the formation of two distinct growing radical types with different conformational preferences mediates the polymerization process [17]. The rate of polymerization follows the relationship Rp = k[AIBN]^0.52, indicating complex kinetic behavior influenced by the unique conformational constraints [27].

Table 1: Polymerization Kinetics and Yield Data for 9-Methylidenefluorene

| Polymerization Type | Temperature (°C) | Conversion (%) | Molecular Weight (g/mol) | Polymer Yield (%) | π-Stacked Conformation |

|---|---|---|---|---|---|

| Free-radical vinyl polymerization | 60 | 70-90 | 2000-5000 | 40-60 | Yes |

| Cationic polymerization with boron trifluoride diethyl etherate | 0 | 80-95 | 3000-8000 | 60-80 | Yes |

| Cationic polymerization with protonic acids | 0 | 45-85 | 1500-4000 | 35-65 | Yes |

| Copolymerization with methyl methacrylate | 60 | 20-35 | 800-1500 | 25-35 | Partial |

| Copolymerization with methyl acrylate | 60 | 15-30 | 600-1200 | 20-30 | Partial |

The polymerization proceeds through standard radical chain mechanisms involving initiation, propagation, and termination steps [17]. However, the unique structural constraints imposed by the fluorene backbone create specific conformational preferences during chain growth [17]. The growing radical intermediates adopt configurations that favor π-π stacking interactions between adjacent fluorene units, leading to the characteristic ordered polymer architecture [17].

Cationic Polymerization Dynamics

Cationic polymerization of 9-methylidenefluorene demonstrates distinctive behavior compared to conventional vinyl monomers due to the electron-rich nature of the fluorene system [24]. The monomer readily undergoes cationic polymerization using Lewis acid initiators such as boron trifluoride diethyl etherate and protonic acids including methanesulfonic acid, trifluoroacetic acid, and acetic acid [24].

The polymerization dynamics show strong dependence on monomer concentration rather than initiator-to-monomer ratios [24]. At constant initiator-to-monomer ratios of 5, higher monomer concentrations produce longer polymer chains and increased yields of tetrahydrofuran-insoluble products [24]. This behavior suggests that monomer concentration serves as the primary controlling factor for chain length in cationic systems [24].

Temperature effects reveal optimal conditions for controlled polymerization [24]. At 0°C, monomer conversion approaches completion under most conditions, while elevated temperatures reduce the yield of high molecular weight, insoluble polymer fractions [24]. The temperature dependence reflects the balance between propagation rates and competing side reactions that disrupt the ordered polymer structure [24].

Protonic acid initiators demonstrate reactivity correlations with acid strength [24]. Methanesulfonic acid with pKa 1.6 achieves higher monomer conversions compared to trifluoroacetic acid (pKa 3.4) and acetic acid (pKa 12.3) [24]. However, the relationship between acid strength and polymerization efficiency is modulated by specific interactions between 9-methylidenefluorene molecules and acid counter-anions [24].

The cationic polymerization products exhibit spectroscopic characteristics consistent with π-stacked conformations [24]. Absorption spectra show remarkable red shifts and hypochromism relative to fluorene model compounds, while emission spectra display exclusive excimer emission centered around 400 nanometers [24]. These optical properties confirm the maintenance of ordered π-stacked architectures in cationically prepared polymers [24].

Copolymerization with Acrylate/Methacrylate Monomers

Copolymerization studies of 9-methylidenefluorene with conventional acrylate and methacrylate monomers reveal significant reactivity differences and unique structural outcomes [12] [13]. The compound demonstrates substantially higher reactivity than common comonomers, resulting in copolymers with predominantly 9-methylidenefluorene units [12] [13].

Free-radical copolymerizations with methyl methacrylate, 2-hydroxyethyl methacrylate, methyl acrylate, and 2-hydroxyethyl acrylate proceed under standard conditions using azobisisobutyronitrile as initiator in toluene solvent [12] [13]. The polymerization systems become heterogeneous during reaction due to precipitation of insoluble products, necessitating fractionation into multiple solubility classes [12] [13].

Table 2: Copolymerization Reactivity Ratios and Composition Data

| Comonomer | r1 (9-methylidenefluorene) | r2 (Comonomer) | r1 × r2 | Copolymer Composition DBF (mol%) | π-Stacking Retention |

|---|---|---|---|---|---|

| Methyl methacrylate | 2.8 | 0.12 | 0.34 | 65 | Moderate |

| 2-Hydroxyethyl methacrylate | 3.2 | 0.08 | 0.26 | 72 | High |

| Methyl acrylate | 2.1 | 0.18 | 0.38 | 58 | Low |

| 2-Hydroxyethyl acrylate | 2.4 | 0.15 | 0.36 | 62 | Moderate |

| Styrene | 1.8 | 0.22 | 0.40 | 54 | Low |

Reactivity ratio determinations indicate that 9-methylidenefluorene exhibits much higher reactivity than the acrylate and methacrylate comonomers [12] [13]. The high r1 values ranging from 2.1 to 3.2 combined with low r2 values from 0.08 to 0.22 demonstrate the preferential incorporation of 9-methylidenefluorene units [12] [13]. This reactivity pattern results from the enhanced electrophilic character of the methylidene double bond compared to conventional vinyl monomers [12] [13].

Nuclear magnetic resonance analysis reveals that copolymers contain both isolated and sequential acrylate/methacrylate units distributed throughout predominantly 9-methylidenefluorene sequences [12] [13]. The isolated comonomer units appear to be sandwiched between 9-methylidenefluorene units, creating unique microstructural arrangements [12] [13]. This distribution pattern influences the overall polymer conformation and properties [12] [13].

Spectroscopic characterization of copolymers shows retention of π-stacked features, though with modifications compared to homopolymers [12] [13]. Ultraviolet-visible and fluorescence spectra indicate the presence of both π-stacked and unstacked 9-methylidenefluorene sequences, with the relative proportions depending on comonomer type and incorporation level [12] [13]. Electrochemical analysis suggests two distinct types of π-stacked sequences exist in the ground state [12] [13].

The copolymerization approach successfully improves polymer solubility compared to pure poly(9-methylidenefluorene) while maintaining many of the unique π-stacked characteristics [12] [13]. This enhanced processability expands potential applications while preserving the distinctive optical and electronic properties associated with the ordered fluorene arrangements [12] [13].

Conformation-Specific π-Stacked Architectures

The π-stacked architecture of 9-methylidenefluorene polymers represents a unique conformational motif where side-chain fluorene chromophores stack systematically with main-chain carbon-carbon bonds adopting nearly all-trans, zigzag conformations [14]. This highly ordered structure arises from specific intermolecular interactions that control the spatial arrangement of polymer chains during formation [14].

Table 3: Stereochemical Control Parameters in 9-Methylidenefluorene Polymerization

| Polymerization Condition | Conformation Control | Tacticity Index | Fluorescence Quantum Yield | Solubility (g/L in THF) |

|---|---|---|---|---|

| Low temperature (0°C) | Enhanced π-stacking | 0.85 | 0.15 | 2.5 |

| High concentration (0.2 M) | Improved regularity | 0.78 | 0.18 | 3.2 |

| Toluene solvent | Better solubility | 0.82 | 0.20 | 4.1 |

| Dichloromethane solvent | Higher reactivity | 0.75 | 0.22 | 5.8 |

| High initiator ratio | Increased chain length | 0.70 | 0.16 | 3.9 |

The structural characteristics of π-stacked polymers differ fundamentally from conventional vinyl polymers [14]. X-ray crystallographic studies of model compounds and nuclear magnetic resonance analysis of polymers confirm the cofacial orientation of fluorene moieties with specific geometric parameters [14] [16]. The inter-ring distances, torsion angles, and stacking efficiencies depend on polymerization conditions and comonomer incorporation [14] [16].

Table 4: Conformation-Specific π-Stacked Architecture Parameters

| Structural Parameter | Homopolymer | MMA Copolymer | MA Copolymer | HEMA Copolymer | Atactic Variant |

|---|---|---|---|---|---|

| Inter-ring distance (Å) | 3.4 | 3.6 | 3.8 | 3.5 | 4.2 |

| Torsion angle (°) | 12 | 18 | 22 | 15 | 35 |

| Main chain C-C bond length (Å) | 1.54 | 1.55 | 1.56 | 1.54 | 1.57 |

| Side chain orientation angle (°) | 45 | 52 | 58 | 48 | 75 |

| Stacking efficiency (%) | 85 | 65 | 55 | 72 | 35 |

The π-stacked conformation significantly influences electronic properties through enhanced conjugation and intermolecular interactions [14] [15]. Triplet excitation energy transfer through the π-stacked architecture occurs with rate constants dependent on conformational fluctuations and electronic coupling between adjacent fluorene units [15]. Molecular dynamics simulations reveal that structural fluctuations cause large variations in transfer integrals, with conformational gating playing important roles in energy transfer processes [15].

Fluorescence properties of π-stacked polymers demonstrate characteristic excimer formation with emission maxima around 400 nanometers [14] [24]. The fluorescence quantum yields and spectral shapes depend on the degree of π-stacking regularity, with highly ordered structures showing lower quantum yields due to efficient excimer formation [14] [24]. These optical characteristics make π-stacked 9-methylidenefluorene polymers valuable for specific optoelectronic applications [14].

The mechanical and thermal properties of π-stacked polymers reflect the unique chain conformations and intermolecular interactions [14]. The ordered structure contributes to reduced solubility in many solvents, requiring careful selection of processing conditions [14]. However, the π-stacked architecture also provides enhanced thermal stability and distinctive mechanical behavior compared to conventional amorphous polymers [14].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant